molecular formula C8H11N3O5S B13063548 Lamivudine Sulfone

Lamivudine Sulfone

Cat. No.: B13063548
M. Wt: 261.26 g/mol
InChI Key: SSHIYBOTWBTENB-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Lamivudine Impurity 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate in water, methanol, and specific buffer solutions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of lamivudine, which are analyzed to ensure the purity and efficacy of the final pharmaceutical product .

Mechanism of Action

Lamivudine Impurity 13, like lamivudine, is a nucleoside analog that inhibits reverse transcriptase enzymes. It is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into viral DNA by HIV reverse transcriptase and hepatitis B virus polymerase. This incorporation results in DNA chain termination, effectively inhibiting viral replication .

Comparison with Similar Compounds

  • Lamivudine (3TC)
  • Zidovudine (AZT)
  • Abacavir (ABC)
  • Emtricitabine (FTC)

Comparison: Lamivudine Impurity 13 is unique in its specific role in the quality control of lamivudine. While other nucleoside analogs like zidovudine and abacavir also inhibit reverse transcriptase, Lamivudine Impurity 13 is specifically monitored to ensure the purity and efficacy of lamivudine formulations . Its presence and concentration are critical for maintaining the therapeutic effectiveness of lamivudine.

Properties

Molecular Formula

C8H11N3O5S

Molecular Weight

261.26 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O5S/c9-5-1-2-11(8(13)10-5)6-4-17(14,15)7(3-12)16-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1

InChI Key

SSHIYBOTWBTENB-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1(=O)=O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1(=O)=O)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

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